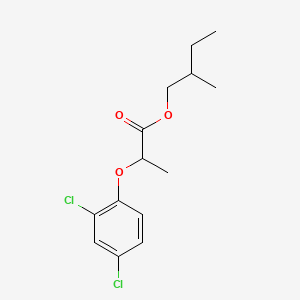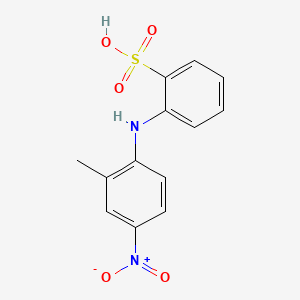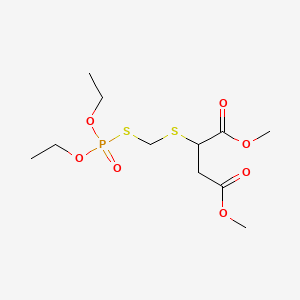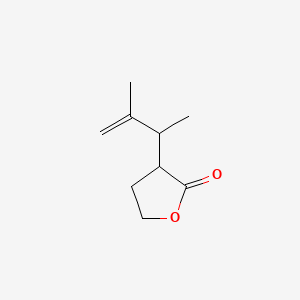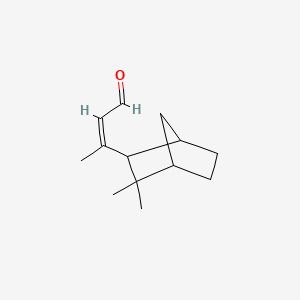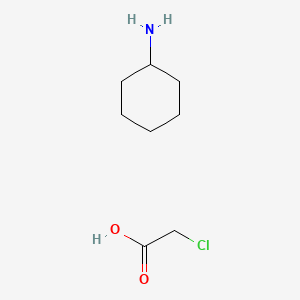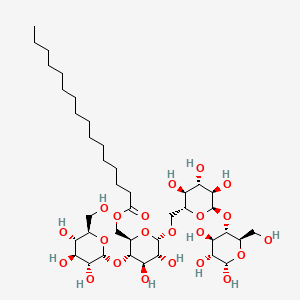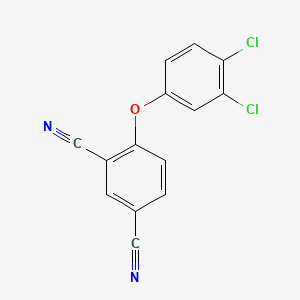
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- is a chemical compound with the molecular formula C14H6Cl2N2O It is known for its unique structure, which includes a benzenedicarbonitrile core substituted with a dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- typically involves the reaction of 1,3-benzenedicarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the dichlorophenoxy group is replaced.
Oxidation Reactions: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduced products include primary or secondary amines.
Applications De Recherche Scientifique
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarbonitrile, 4-(4-chlorophenoxy)-
- 1,3-Benzenedicarbonitrile, 4-(2,4-dichlorophenoxy)-
- 1,3-Benzenedicarbonitrile, 4-(3-chlorophenoxy)-
Uniqueness
1,3-Benzenedicarbonitrile, 4-(3,4-dichlorophenoxy)- is unique due to the specific positioning of the dichlorophenoxy group, which can influence its reactivity and interactions. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
99902-86-0 |
|---|---|
Formule moléculaire |
C14H6Cl2N2O |
Poids moléculaire |
289.1 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H6Cl2N2O/c15-12-3-2-11(6-13(12)16)19-14-4-1-9(7-17)5-10(14)8-18/h1-6H |
Clé InChI |
GJLPRDINGRNTBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C#N)OC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


